3-Nitro-1,5-naphthyridine-2,4-diamine 3-Nitro-1,5-naphthyridine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 89276-23-3
VCID: VC15969503
InChI: InChI=1S/C8H7N5O2/c9-5-6-4(2-1-3-11-6)12-8(10)7(5)13(14)15/h1-3H,(H4,9,10,12)
SMILES:
Molecular Formula: C8H7N5O2
Molecular Weight: 205.17 g/mol

3-Nitro-1,5-naphthyridine-2,4-diamine

CAS No.: 89276-23-3

Cat. No.: VC15969503

Molecular Formula: C8H7N5O2

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

3-Nitro-1,5-naphthyridine-2,4-diamine - 89276-23-3

Specification

CAS No. 89276-23-3
Molecular Formula C8H7N5O2
Molecular Weight 205.17 g/mol
IUPAC Name 3-nitro-1,5-naphthyridine-2,4-diamine
Standard InChI InChI=1S/C8H7N5O2/c9-5-6-4(2-1-3-11-6)12-8(10)7(5)13(14)15/h1-3H,(H4,9,10,12)
Standard InChI Key DXPPGAOXRULKMW-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C(C(=N2)N)[N+](=O)[O-])N)N=C1

Introduction

Synthetic Strategies

While direct reports of 3-nitro-1,5-naphthyridine-2,4-diamine are scarce, its synthesis can be inferred from established methodologies for functionalized 1,5-naphthyridines.

Cyclization Approaches

The Skraup-Doebner-Von Miller reaction is a classical route to 1,5-naphthyridines. For example, 3-bromo-1,5-naphthyridine (2b) was synthesized via a modified Skraup reaction using m-NO₂PhSO₃Na as an oxidant . Adapting this method, a nitro group could be introduced during cyclization by employing nitrated precursors or post-cyclization nitration.

Hypothetical Pathway:

  • Core Formation: React 3-aminopyridine with glycerol and a nitrating agent (e.g., HNO₃/H₂SO₄) under Skraup conditions to yield 3-nitro-1,5-naphthyridine.

  • Amination: Introduce amine groups at C2 and C4 via Ullmann coupling or nucleophilic aromatic substitution (NAS) using ammonia or protected amines under catalytic conditions .

Post-Functionalization of Preformed 1,5-Naphthyridines

Direct nitration and amination of a preconstructed 1,5-naphthyridine core offer another route:

  • Nitration: Treat 1,5-naphthyridine with fuming nitric acid at controlled temperatures to achieve C3 nitration, leveraging the directing effects of the ring nitrogens .

  • Diamination: Sequential amination at C2 and C4 using transition-metal catalysis (e.g., Buchwald-Hartwig amination) or radical-mediated processes .

Table 1: Representative Synthetic Routes to Functionalized 1,5-Naphthyridines

MethodSubstrateConditionsProductYield (%)Ref.
Skraup Reaction3-Aminopyridinem-NO₂PhSO₃Na, Δ3-Bromo-1,5-naphthyridine45–50
Povarov Cycloaddition3-AminopyridineLewis acid, styrene4-Phenyl-1,5-naphthyridine60–75

Reactivity and Functionalization

The interplay between nitro and amine groups dictates the compound’s reactivity:

Electrophilic Substitution

The nitro group directs incoming electrophiles to positions 6 and 8 (meta to nitro), while amine groups at C2 and C4 activate ortho/para positions. Competition between these effects necessitates careful optimization in further derivatization .

Reductive Transformations

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding 2,3,4-triamino-1,5-naphthyridine—a potential polyfunctional building block .

  • Amine Protection/Deprotection: Acylation (Ac₂O) or sulfonylation (TsCl) of the amines enables selective functionalization, critical for stepwise synthesis .

Cross-Coupling Reactions

The amine groups facilitate palladium-catalyzed couplings:

  • Suzuki-Miyaura: Boronic acids couple at halogenated positions (if present), enabling aryl/heteroaryl diversification .

  • Buchwald-Hartwig: Secondary amines or aryl ethers can be introduced via C–N bond formation .

Applications in Medicinal Chemistry and Materials Science

Biological Activity

While direct studies on 3-nitro-1,5-naphthyridine-2,4-diamine are lacking, structurally related 1,5-naphthyridines exhibit:

  • Antimicrobial Properties: Analogues with nitro groups show activity against Mycobacterium tuberculosis by inhibiting cell wall synthesis .

  • Anticancer Potential: Diamine-substituted derivatives act as kinase inhibitors (e.g., VEGF-R2), disrupting angiogenesis in solid tumors .

Table 2: Biological Activities of Analogous 1,5-Naphthyridines

CompoundTargetIC₅₀ (nM)ApplicationRef.
2,4-Diamino-1,5-naphthyridineDihydrofolate reductase12Antibacterial
3-Nitro-1,5-naphthyridineCYP450280Antiparasitic

Materials Science

  • Coordination Chemistry: The diamine motif chelates metals (e.g., Cu²⁺, Ru³⁺), forming complexes with applications in catalysis or photoluminescence .

  • Optoelectronics: Push-pull electronic structures make nitro-diamine naphthyridines candidates for organic semiconductors or non-linear optical materials .

Analytical Characterization

Key techniques for structural elucidation include:

  • NMR Spectroscopy: Distinct ¹H NMR signals for amine protons (δ 5.5–6.5 ppm) and nitro-group-deshielled aromatic protons (δ 8.5–9.0 ppm) .

  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns consistent with nitro and amine functionalities .

  • X-ray Crystallography: Resolves regiochemistry of substitution and hydrogen-bonding networks formed by amines .

Future Directions

  • Synthetic Innovation: Develop one-pot methodologies integrating nitration and amination.

  • Drug Discovery: Screen for kinase or antimicrobial activity using high-throughput assays.

  • Materials Optimization: Engineer metal complexes for catalytic or light-emitting applications.

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